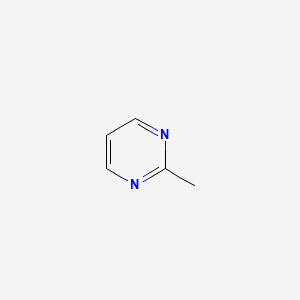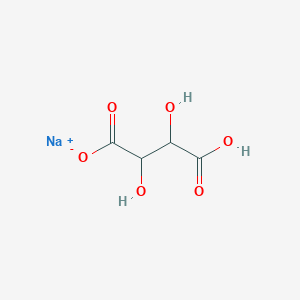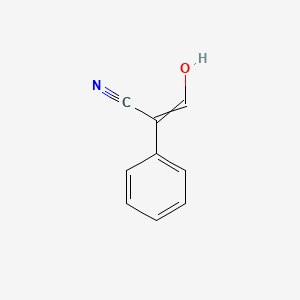![molecular formula C15H19NO3S2 B7884666 L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-](/img/structure/B7884666.png)
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a mercapto group, and a phenylthio group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of chiral auxiliaries or catalysts to ensure the enantioselectivity of the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like thiophenol and mercaptoacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include disulfides, alcohols, and substituted pyrrolidine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-
- L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- derivatives
- Other pyrrolidine-based compounds with similar functional groups
Uniqueness
The uniqueness of L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- lies in its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S,4S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-DRZSPHRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














